molecular formula C16H14N2O5 B12000411 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate CAS No. 207124-66-1

1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate

Cat. No.: B12000411
CAS No.: 207124-66-1
M. Wt: 314.29 g/mol
InChI Key: NPYGKLTUYQHLMT-SFEXJBTNSA-N
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Description

1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate is a complex organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Preparation Methods

The synthesis of 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate typically involves multiple steps, including the formation of the nitro groups and the butadienyl linkage. One common method involves the nitration of benzene derivatives followed by a series of electrophilic aromatic substitution reactions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form reactive intermediates that interact with cellular components, leading to its observed effects .

Properties

CAS No.

207124-66-1

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)buta-1,3-dienyl]benzene;hydrate

InChI

InChI=1S/C16H12N2O4.H2O/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22;/h1-12H;1H2/b7-1+,8-2+;

InChI Key

NPYGKLTUYQHLMT-SFEXJBTNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-].O

Canonical SMILES

C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-].O

Origin of Product

United States

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